molecular formula C23H24IN2S2+ B1670782 3,3'-Diethylthiadicarbocyanine iodide CAS No. 514-73-8

3,3'-Diethylthiadicarbocyanine iodide

Cat. No.: B1670782
CAS No.: 514-73-8
M. Wt: 519.5 g/mol
InChI Key: MNQDKWZEUULFPX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3’-Diethylthiadicarbocyanine iodide (DTCI) is a cyanine dye . It acts as a donor in the electrochemical system and can be used in the development of electrochemical cells .


Molecular Structure Analysis

The empirical formula of 3,3’-Diethylthiadicarbocyanine iodide is C23H23IN2S2 . Its molecular weight is 518.48 . The SMILES string representation of its structure is [I-].CCN1/C(Sc2ccccc12)=C\C=C\C=C\c3sc4ccccc4[n+]3CC .


Physical and Chemical Properties Analysis

3,3’-Diethylthiadicarbocyanine iodide is a solid substance . It has a dye content of 95% . Its melting point is 249°C (decomposition) . The maximum wavelength (λmax) is 655 nm .

Scientific Research Applications

Corrosion Inhibition

3,3'-Diethylthiadicarbocyanine iodide has been identified as a potent corrosion inhibitor. In a study by Feng et al. (2019), it was shown to significantly inhibit corrosion of copper in HCl solutions, primarily through the formation of a protective film on the copper surface, achieved via both physical and chemical adsorption mechanisms. The study also highlighted a synergistic effect when combined with Thioflavin T, enhancing corrosion protection through interactions between anions and cations of the inhibitor compounds (Feng et al., 2019).

Photophysical Properties Modification

The interaction of this compound with other chemicals can significantly alter its photophysical properties. Petrov et al. (2009) investigated its photophysical behavior in aqueous solutions in the presence of cucurbit[7]uril, noting changes in absorption spectrum peaks and fluorescence decay, indicative of complex formation between the dye and cucurbit[7]uril. This interaction highlights the compound's potential in modifying photophysical responses for various applications (Petrov et al., 2009).

Photosensitizing Properties

Kassab (2002) explored the photophysical and photosensitizing properties of selected cyanines, including this compound, for potential use as photosensitizing agents. The study found that most cyanines, except for one variant, showed poor generation of singlet oxygen but significant phototoxicity towards cells when irradiated, positioning them as promising candidates for phototherapeutic applications (Kassab, 2002).

Theranostic Applications

Yue et al. (2013) detailed the synthesis of multifunctional nanoparticles incorporating IR-780 iodide, a compound structurally similar to this compound, for near-infrared imaging and photothermal therapy. This research underscores the potential of such dyes in developing advanced theranostic agents for cancer treatment, offering both therapeutic and diagnostic capabilities (Yue et al., 2013).

Safety and Hazards

3,3’-Diethylthiadicarbocyanine iodide is fatal if swallowed . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation .

Future Directions

3,3’-Diethylthiadicarbocyanine iodide may be incorporated as a layer on gold nanorods, which can be used in surface enhanced resonance Raman spectroscopy (SERRS) . It may also be coated on a fused silica wafer, which can potentially be used in the development of solid state dye doped polymeric laser .

Biochemical Analysis

Biochemical Properties

Dithiazanine Iodide is believed to interfere with cells’ absorption of glucose, which is essential to obtain energy through cell respiration . This interference could potentially affect various biochemical reactions within the cell. The specific enzymes, proteins, and other biomolecules that Dithiazanine Iodide interacts with are not well known .

Cellular Effects

Dithiazanine Iodide has been shown to have a profound effect on cellular processes. For instance, it has been found to suppress mitochondrial function, strongly inhibiting pancreatic ductal adenocarcinoma growth in-vitro and in-vivo . This suppression leads to a significant decrease in the abundance of mitochondrial-encoded transcripts, decreased mitochondrial beta-oxidation, and a reduction in the ATP/ADP ratio .

Molecular Mechanism

It has been suggested that it preferentially localizes to the mitochondria, binds proteins and nucleic acids, and has an inhibitory effect on the electron transport chain . This could potentially explain its effects on cellular ATP levels and mitochondrial function .

Temporal Effects in Laboratory Settings

In laboratory settings, Dithiazanine Iodide has been shown to have potent effects on cellular function over time. For example, treatment with Dithiazanine Iodide resulted in a marked >90% decrease in cellular ATP

Metabolic Pathways

The specific metabolic pathways that Dithiazanine Iodide is involved in are not well known. Given its effects on mitochondrial function, it may interact with enzymes or cofactors involved in cellular respiration .

Transport and Distribution

It has been shown to preferentially localize to the mitochondria , suggesting that it may interact with transporters or binding proteins that direct it to this organelle.

Subcellular Localization

Dithiazanine Iodide preferentially localizes to the mitochondria . This subcellular localization could potentially affect its activity or function, particularly in relation to mitochondrial processes such as cellular respiration .

Properties

{ "Design of the Synthesis Pathway": "The synthesis of '3,3'-Diethylthiadicarbocyanine iodide' can be achieved through a multi-step reaction pathway involving the condensation of two different starting materials.", "Starting Materials": [ "N,N-Diethyl-3-aminophenol", "2-Iodoethanol" ], "Reaction": [ "Step 1: N,N-Diethyl-3-aminophenol is reacted with 2-iodoethanol in the presence of a base such as potassium carbonate to form the intermediate product, 3-(2-hydroxyethyl)-N,N-diethyl-3-aminophenol.", "Step 2: The intermediate product is then reacted with thionyl chloride to form the corresponding chlorosulfonate intermediate, 3-(2-chloroethylsulfonyl)-N,N-diethyl-3-aminophenol.", "Step 3: The final step involves the reaction of the chlorosulfonate intermediate with 1,3-diethyl-2-thiobarbituric acid in the presence of a base such as potassium carbonate to form '3,3'-Diethylthiadicarbocyanine iodide'." ] }

The means by which dithiazanine clears circulating microfilariae from the blood is not known. They evidently lose motility, become trapped in capillary beds, & are eventually phagocytized by host cells ... The biochemical basis of action of dithiazanine on helminths has been only partially determined. Studies with canine whipworms indicate that the drug causes an irreversible inhibition of glucose absorption, thus resulting in marked reduction in free glucose and consequent depletion in energy-rich phosphate bonds. Whether these physiologic changes also occur in heartworm microfilariae exposed to the drug is not known.

CAS No.

514-73-8

Molecular Formula

C23H24IN2S2+

Molecular Weight

519.5 g/mol

IUPAC Name

(2E)-3-ethyl-2-[(2E,4E)-5-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)penta-2,4-dienylidene]-1,3-benzothiazole;hydroiodide

InChI

InChI=1S/C23H23N2S2.HI/c1-3-24-18-12-8-10-14-20(18)26-22(24)16-6-5-7-17-23-25(4-2)19-13-9-11-15-21(19)27-23;/h5-17H,3-4H2,1-2H3;1H/q+1;

InChI Key

MNQDKWZEUULFPX-UHFFFAOYSA-N

Isomeric SMILES

CCN\1C2=CC=CC=C2S/C1=C/C=C/C=C/C3=[N+](C4=CC=CC=C4S3)CC.I

SMILES

CCN1C2=CC=CC=C2SC1=CC=CC=CC3=[N+](C4=CC=CC=C4S3)CC.I

Canonical SMILES

CCN1C2=CC=CC=C2SC1=CC=CC=CC3=[N+](C4=CC=CC=C4S3)CC.I

Appearance

Solid powder

Color/Form

Dark greenish crystalline powder
Blue violet powde

melting_point

Decomposes at 478.4 °F (EPA, 1998)

514-73-8

physical_description

Dithiazanine iodide appears as green, needle-like crystals. Used as a veterinary anthelmintic, as a sensitizer for photographic emulsions and as an insecticides. Not registered as a pesticide in the U.S. (EPA, 1998)
Dark greenish or blue violet solid;  [HSDB] Powder;  [Alfa Aesar MSDS]

Pictograms

Acute Toxic; Irritant

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Practically insoluble in water
Practically insoluble in ether
Very slightly soluble in alcohol and methyl alcohol
Can be solubilized with polyvinylpyrrolidone: Canadian Patent: 676,636 (1963 to GAF).

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

3,3' Diethylthiadicarbocyanine
3,3'-Diethylthiadicarbocyanine
Cyanine Dye DiS-C2-(5)
Dithiazanine
Dithiazanine Iodide
Dizan
Iodide, Dithiazanine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3,3'-Diethylthiadicarbocyanine iodide
Reactant of Route 2
3,3'-Diethylthiadicarbocyanine iodide
Reactant of Route 3
Reactant of Route 3
3,3'-Diethylthiadicarbocyanine iodide
Reactant of Route 4
3,3'-Diethylthiadicarbocyanine iodide
Reactant of Route 5
3,3'-Diethylthiadicarbocyanine iodide
Reactant of Route 6
3,3'-Diethylthiadicarbocyanine iodide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.